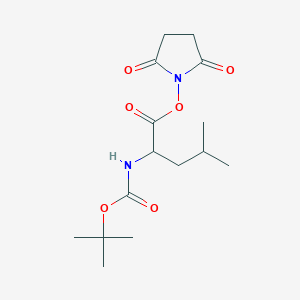

2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoate

Description

2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoate is an N-hydroxysuccinimide (NHS) ester derivative of a tert-butoxycarbonyl (Boc)-protected leucine analog. This compound is widely used in peptide synthesis and bioconjugation due to its reactivity toward primary amines, enabling efficient coupling under mild conditions . The Boc group provides orthogonal protection for the amino acid backbone, which can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) without affecting other acid-labile functional groups. The molecular formula is inferred as C₁₈H₂₂N₂O₆, with a molecular weight of ~362.38 g/mol, based on structural analogs like its benzyloxycarbonyl (CBZ)-protected counterpart (CAS 65581-25-1) .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRGJQZMGGGTSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501113594 | |

| Record name | Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74124-83-7, 3392-09-4 | |

| Record name | Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74124-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003392094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334346 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with tert-butoxycarbonyl-protected amino acids. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the desired ester bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity starting materials and precise control of reaction parameters ensures the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally or functionally related NHS esters:

Table 1: Key Properties of 2,5-Dioxopyrrolidin-1-yl 2-((tert-Butoxycarbonyl)Amino)-4-Methylpentanoate and Analogues

Key Comparative Insights

Protecting Group Chemistry :

- The Boc group in the target compound offers compatibility with acid-sensitive substrates, contrasting with the CBZ group (e.g., CAS 65581-25-1), which requires catalytic hydrogenation for removal . This makes Boc derivatives preferable in systems where reducing conditions are incompatible.

- The pyrene-functionalized NHS ester (CAS 97427-71-9) lacks a traditional protecting group but introduces fluorescence, enabling applications in tracking biomolecular interactions .

Structural Complexity: The dipeptide NHS ester (N-Boc-Val-Leu-NHS) extends functionality by enabling sequential coupling of amino acids, a feature absent in single-amino-acid derivatives like the target compound .

Reactivity and Stability :

- All NHS esters are moisture-sensitive, but bulky substituents (e.g., Boc or pyrene) may slow hydrolysis rates compared to simpler analogs. For example, the pyrene derivative (CAS 97427-71-9) is particularly prone to hydrolysis due to steric hindrance and hydrophobic effects .

Applications :

- Boc-protected NHS esters are favored in stepwise peptide synthesis, whereas CBZ variants (e.g., Z-Leu-OSu) are less common in modern workflows due to harsher deprotection conditions .

- Pyrene derivatives are niche tools for fluorescence microscopy or protein labeling, diverging from the purely synthetic role of Boc/CBZ analogs .

Research Findings

- Stability tests on CBZ-protected NHS esters (CAS 65581-25-1) indicate a half-life of ~2 hours in aqueous buffer (pH 7.4), whereas Boc-protected analogs may exhibit marginally longer stability due to reduced steric bulk .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H24N2O6

- Molecular Weight : 312.36 g/mol

- CAS Number : 100124

- Structure : The compound features a pyrrolidine ring with dioxo substituents and a tert-butoxycarbonyl (Boc) group, which is known to influence its biological activity.

Anticonvulsant and Antinociceptive Properties

Research has highlighted the compound's anticonvulsant and antinociceptive properties. A study involving hybrid derivatives of pyrrolidin-2,5-dione demonstrated that certain derivatives exhibited potent anticonvulsant effects in various mouse models:

| Compound | ED50 (mg/kg) | Activity |

|---|---|---|

| Compound 22 | 23.7 (MES) | Anticonvulsant |

| Compound 22 | 22.4 (6 Hz) | Anticonvulsant |

| Compound 22 | 59.4 (PTZ) | Anticonvulsant |

These findings suggest that the compound may inhibit central sodium/calcium currents and antagonize the transient receptor potential vanilloid 1 (TRPV1) receptor, contributing to its efficacy in managing seizures and pain .

In Vitro Studies

In vitro studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, the IC50 values for some tested compounds are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 1.4 |

| BxPC-3 | 0.50 |

| RD | Not specified |

These results indicate that the compound demonstrates selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells, suggesting a potential for therapeutic applications in oncology .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interactions : The compound may interact with various receptors involved in pain and seizure pathways.

- Cellular Pathways : It potentially modulates key signaling pathways that regulate cell proliferation and apoptosis.

- Metal Complexation : Some studies suggest that coordination with metal ions could enhance the biological activity of similar compounds .

Study on Anticancer Activity

In a recent study examining the anticancer potential of related compounds, significant morphological changes were observed in cancer cells treated with the compound at micromolar concentrations. The study reported:

- Induction of apoptosis confirmed by morphological assessments.

- Enhanced antiproliferative effects against specific cancer cell lines.

This underscores the need for further investigations into the compound's mechanisms and potential clinical applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.